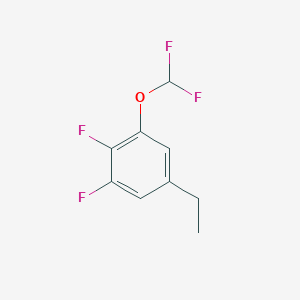

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene

Description

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 2, a difluoromethoxy group at position 3, and an ethyl group at position 3. This structure confers unique physicochemical properties, including enhanced thermal stability, lipophilicity, and resistance to metabolic degradation compared to non-fluorinated analogs.

Properties

Molecular Formula |

C9H8F4O |

|---|---|

Molecular Weight |

208.15 g/mol |

IUPAC Name |

1-(difluoromethoxy)-5-ethyl-2,3-difluorobenzene |

InChI |

InChI=1S/C9H8F4O/c1-2-5-3-6(10)8(11)7(4-5)14-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

DMSOJLNKKRXXPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Fluorination and Difluoromethoxylation

A patented method for related difluoromethoxybenzene derivatives involves multi-step reactions starting from chlorinated aromatic precursors and mercaptobenzimidazole derivatives, proceeding through sulfonylation, condensation, and methoxylation steps. Although this patent focuses on a benzimidazole derivative, the reaction principles are applicable to fluorinated benzene derivatives:

Step 1: Sulfonylation

React 4-chloro-2-methyl-3-methoxypyridine N-oxide with sulfonic acid anhydride (e.g., methylsulfonic acid anhydride) in an organic solvent such as toluene or benzene at 40–100 °C. The molar ratio of reactants is controlled between 1:1 to 1:4. This introduces sulfonyl groups and activates the aromatic ring for further substitution.Step 2: Condensation

Add 5-difluoro-methoxy-2-mercaptobenzimidazole dissolved in the same solvent with an alkali base at low temperatures (-10 to 40 °C). The molar ratio of mercaptobenzimidazole to pyridine derivative is 1–2:1. This step forms a key C–S bond linking the difluoromethoxy group to the aromatic system.Step 3: Methoxylation and Workup

Introduce a methoxylation reagent and heat the mixture to 40–120 °C. After reaction completion, quench with water, adjust pH, and isolate the product by crystallization. The organic solvent can be recycled without intermediate separation, making the process industrially feasible.

Yield and Purity:

An example batch process achieved an 83.1% yield with 98.5% HPLC purity, demonstrating the method’s efficiency and scalability.

Difluoromethylation of Aromatic Alcohols and Related Compounds

Research literature describes facile difluoromethylation of aliphatic alcohols and aromatic substrates using sulfonium salts and trifluoromethanesulfonic acid anhydride as key reagents. This method can be adapted for introducing difluoromethoxy groups onto benzene rings:

Preparation of S-difluoromethyl-S-phenyl-2,4,6-trimethoxyphenylsulfonium salts by reacting (difluoromethyl)phenylsulfoxide with 1,3,5-trimethoxybenzene in dry diethyl ether at 0 °C under nitrogen.

Subsequent reaction with aromatic substrates in the presence of sodium acetate and phase-transfer catalysts yields difluoromethoxylated products after purification by silica gel chromatography.

This method provides high yields (up to 90%) and mild reaction conditions, suitable for sensitive fluorinated aromatic compounds.

Alternative Synthetic Routes and Fluorination Techniques

Difluorocarbene Addition:

The generation of difluorocarbene intermediates from reagents like Seyferth’s reagent (phenylmercury trifluoromethyl) allows for the introduction of fluorine atoms into aromatic rings via ring expansion and substitution reactions. Although more complex and temperamental, this method can be tailored for selective fluorination.Geminal Fluorination and Thioesterification:

Patented processes for difluoroxymethane derivatives involve hydrolysis of benzonitrile derivatives, ester intermediate formation, thioesterification, and geminal fluorination steps. These multi-step sequences yield fluorinated aromatic ethers with controlled substitution patterns.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

The sulfonylation-condensation-methoxylation method is industrially attractive due to its one-pot approach without intermediate purification, reducing environmental impact and production costs.

Difluoromethylation via sulfonium salts offers a versatile and mild alternative for introducing difluoromethoxy groups, with high yields and good functional group tolerance.

The difluorocarbene addition method, while innovative, suffers from reproducibility issues and requires high purity starting materials, limiting its routine application.

Multi-step fluorination involving hydrolysis, esterification, and thioesterification provides access to complex fluorinated molecules but demands rigorous purification and control.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: The fluorine atoms and the difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce partially hydrogenated derivatives. Substitution reactions can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares 1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene with structurally analogous benzene derivatives:

Key Observations :

- Fluorine vs. Chlorine/Bromine : Fluorine substituents (as in the target compound) generally reduce electron density in the aromatic ring, enhancing resistance to electrophilic substitution compared to chloro- or bromo-substituted analogs .

- Difluoromethoxy vs.

- Ethyl Group Impact : The 5-ethyl substituent may increase lipophilicity and membrane permeability relative to nitro or halogenated derivatives (e.g., lactofen), which are more polar .

Biological Activity

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with two fluorine atoms, a difluoromethoxy group, and an ethyl group. Its molecular formula is C9H8F4O, and it has a molecular weight of 208.15 g/mol. The presence of fluorine enhances the compound's stability and reactivity, making it an area of interest in biological research and drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms in the structure enhance the compound's binding affinity and stability, making it a potential candidate in therapeutic contexts. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of certain receptors, leading to physiological changes.

Research Findings

Studies have indicated that this compound can affect biological systems significantly. For instance:

- Enzyme Interaction Studies : Research has demonstrated that the compound can modulate enzyme activity, suggesting potential applications in therapeutic contexts. Specific assays have shown its ability to inhibit enzymes critical in various metabolic processes.

- Fluorinated Compounds Comparison : When compared to similar compounds, variations in substitution patterns significantly influence their chemical behavior and biological activity. A comparative analysis is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene | Similar fluorinated structure | Variations in reactivity due to substitution pattern |

| 1,2-Difluoro-5-methoxy-3-ethylbenzene | Lacks additional fluorine atoms | Different chemical behavior and applications |

| 1,2-Dibromo-5-(difluoromethoxy)-3-ethylbenzene | Contains bromine instead of fluorine | Potentially different biological activity |

Case Studies

Several case studies have investigated the biological implications of this compound:

- Toxicological Assessment : In a study examining the toxicological effects of various fluorinated compounds, it was found that this compound exhibited lower toxicity profiles compared to other halogenated compounds. This suggests its potential for safer applications in pharmaceuticals.

- Pharmacological Applications : Preliminary pharmacological studies have indicated that this compound may possess anti-inflammatory properties through its interaction with specific inflammatory pathways. Further research is needed to confirm these findings and explore its therapeutic potential.

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes starting from suitable benzene derivatives. Common methods include:

- Fluorination Reactions : Utilizing reagents that introduce fluorine atoms into the aromatic system.

- Methoxylation : Introducing the difluoromethoxy group through nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-difluoro-3-difluoromethoxy-5-ethylbenzene, and how can reaction progress be monitored?

- Methodology : Begin with halogenation of the benzene ring via electrophilic substitution, followed by introduction of the difluoromethoxy group using a nucleophilic displacement reaction. Ethylation at the 5-position can be achieved through Friedel-Crafts alkylation. Monitor reaction progress using TLC (silica gel plates, hexane/ethyl acetate as eluent) and confirm intermediates via NMR (δ ~ -120 to -150 ppm for CF groups). For reduction steps, SnCl·2HO in ethanol under reflux (75°C, 5–7 hours) is effective for nitro-to-amine conversions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology : Use NMR to identify ethyl group protons (δ ~1.2–1.5 ppm for CH, δ ~2.5–3.0 ppm for CH) and NMR for fluorine environments. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How can researchers ensure the stability of intermediates during synthesis?

- Methodology : Protect amine intermediates (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) from oxidation by storing under inert gas (N) and conducting reactions in anhydrous solvents (e.g., dry DMF). Immediate use of intermediates in subsequent steps (e.g., cyclization to benzimidazoles) minimizes degradation. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational models predict the pharmacological interactions of this compound?

- Methodology : Apply receptor-response models using molecular docking (e.g., AutoDock Vina) to simulate binding to fluorophore-tagged receptors. Validate predictions with in vitro assays (e.g., calcium imaging for GPCR activation). Note discrepancies arising from methodological differences: single-receptor models (e.g., rat I7 receptor) may yield higher correlation (~70%) but lack broad applicability, whereas multi-receptor profiling (e.g., 52 mouse receptors) provides diverse agonistic profiles but requires larger datasets .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated aromatics?

- Methodology : Perform meta-analysis to identify methodological divergences (e.g., receptor heterogeneity, assay conditions). For example, Haddad et al. (2008b) reconciled datasets via multidimensional scaling, while Saito et al. (2009) prioritized wet-lab receptor profiling. Use triangulation (e.g., combining SPR, ITC, and in silico data) to validate bioactivity claims .

Q. How can reaction conditions be optimized to minimize by-products in difluoromethoxy group installation?

- Methodology : Screen solvents (e.g., DMF vs. THF) and bases (e.g., KCO vs. CsF) for nucleophilic displacement. Employ Design of Experiments (DoE) to optimize temperature (80–120°C) and stoichiometry (1.2–2.0 equiv of difluoromethylating agent). Monitor by-product formation via GC-MS and adjust reaction time dynamically using inline IR spectroscopy .

Q. What experimental design principles apply to pharmacological studies of this compound?

- Methodology : Use a hybrid approach:

- In vitro : Test receptor selectivity via competitive binding assays (e.g., -ligand displacement) across a panel of receptors.

- In vivo : Assess pharmacokinetics (C, t) in rodent models with LC-MS/MS quantification.

- Controls : Include sodium metabisulfite (10 mmol) in oxidative conditions to stabilize intermediates during benzimidazole formation .

Methodological Considerations

- Data Validity : Ensure reliability via external validation (e.g., cross-laboratory replication) and internal consistency checks (Cronbach’s α >0.7 for quantitative assays). For qualitative studies, adopt member checking and journal audits to enhance credibility .

- Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., GLP for Ames mutagenicity assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.